Ethyl 2-methoxyacetimidate hydrochloride

Description

Significance of Imidate Hydrochlorides as Synthetic Intermediates

Imidate hydrochlorides, often referred to as Pinner salts, are highly versatile synthetic intermediates. Their utility stems from the electrophilic nature of the imidate carbon atom, which is susceptible to attack by a variety of nucleophiles. This reactivity allows for the facile conversion of the imidate group into other important functional groups.

Key transformations of imidate hydrochlorides include:

Conversion to Esters: Hydrolysis of imidate hydrochlorides under acidic conditions provides a straightforward route to esters. nih.gov

Formation of Amidines: Reaction with ammonia (B1221849) or primary and secondary amines yields amidines, which are important structural motifs in medicinal chemistry and coordination chemistry. wikipedia.org

Synthesis of Orthoesters: Treatment with an excess of alcohol leads to the formation of orthoesters. wikipedia.org

Preparation of Thionoesters: Reaction with hydrogen sulfide (B99878) can be used to synthesize thionoesters. wikipedia.org

The stability of imidate hydrochlorides as crystalline solids makes them convenient to handle and store compared to their free base forms, which can be less stable.

Historical Context of Ethyl 2-Methoxyacetimidate Hydrochloride in Chemical Research

Specific historical research focusing exclusively on this compound is not well-documented in publicly available literature. However, the history of imidate hydrochlorides in general dates back to the late 19th century with the work of Adolf Pinner. In 1877, Pinner first reported the synthesis of these compounds through the acid-catalyzed reaction of a nitrile with an alcohol, a transformation now famously known as the Pinner reaction. nih.govwikipedia.org This discovery laid the foundation for the broad utility of imidates in organic synthesis. Over the decades, the Pinner reaction has been refined and expanded, and the reactivity of the resulting imidate salts has been extensively explored. The development of functionalized imidates, such as those with alkoxy substituents, represents a logical extension of this early work, aimed at creating building blocks with tailored reactivity for more complex synthetic challenges.

Scope and Research Trajectories of this compound

The research trajectory for this compound is largely inferred from the broader field of imidate chemistry. The presence of the α-methoxy group is of particular interest as it can influence the reactivity of the imidate through inductive and potential chelating effects.

Current and future research involving α-alkoxy imidate hydrochlorides like this compound is likely to focus on several key areas:

Synthesis of Heterocyclic Compounds: Imidates are well-established precursors for a wide variety of nitrogen- and oxygen-containing heterocycles. The specific substitution pattern of this compound could be exploited to synthesize novel heterocyclic scaffolds with potential biological activity.

Development of Novel Protecting Groups: The imidate functionality can be used as a protecting group for amines. The specific properties imparted by the methoxy (B1213986) group could lead to the development of new protecting groups with unique cleavage conditions.

Applications in Natural Product Synthesis: The versatile reactivity of imidates makes them attractive intermediates in the total synthesis of complex natural products. Functionalized imidates can introduce key structural motifs in a controlled manner.

Overview of Key Reaction Classes and Methodologies Involving the Compound

The primary method for the synthesis of this compound is the Pinner reaction . This reaction involves the treatment of 2-methoxyacetonitrile (B1149783) with anhydrous ethanol (B145695) in the presence of a strong acid, typically hydrogen chloride gas. nih.govorganic-chemistry.org The reaction proceeds through the protonation of the nitrile nitrogen, which activates the carbon atom toward nucleophilic attack by the alcohol.

General Pinner Reaction: R-C≡N + R'-OH + HCl → [R-C(=N+H2)OR']Cl⁻

Specific Reaction for this compound: CH₃OCH₂-C≡N + CH₃CH₂-OH + HCl → [CH₃OCH₂-C(=N+H₂)OCH₂CH₃]Cl⁻

The resulting this compound is expected to undergo the typical reactions of imidate hydrochlorides. These include:

Hydrolysis to Esters: In the presence of water, it will hydrolyze to form ethyl 2-methoxyacetate.

Aminolysis to Amidines: Reaction with amines will produce N-substituted 2-methoxyacetamidines.

Alcoholysis to Orthoesters: Treatment with excess ethanol will yield the corresponding orthoester, 1,1,1-triethoxy-2-methoxyethane.

The presence of the α-methoxy group may also open up possibilities for more complex transformations, such as rearrangements or cyclization reactions, depending on the specific reaction conditions and substrates employed.

| Property | Value |

| Chemical Formula | C₅H₁₂ClNO₂ |

| Molecular Weight | 153.61 g/mol |

| CAS Number | 42945-65-3 |

| Synonyms | Ethyl 2-methoxyethanimidate hydrochloride |

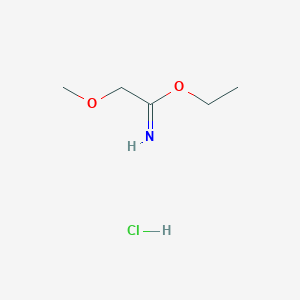

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 2-methoxyethanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-8-5(6)4-7-2;/h6H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVVLJSNTJWBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)COC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42945-65-3 | |

| Record name | ethyl 2-methoxyethanecarboximidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Ethyl 2 Methoxyacetimidate Hydrochloride

Nucleophilic Additions to the Imidate Moiety

The core reactivity of ethyl 2-methoxyacetimidate hydrochloride involves the addition of nucleophiles to the imino carbon. The protonated nitrogen atom enhances the electrophilicity of the carbon, facilitating attack by a range of nucleophiles. This section details reactions with amine and phosphorus nucleophiles, which lead to the formation of valuable compound classes such as amidines and phosphorus analogs of α-amino acids.

The synthesis of amidines from imidates requires careful optimization of reaction conditions to achieve high yields and purity. Generally, these reactions are performed under mild conditions to avoid side reactions. organic-chemistry.org Key parameters for optimization include the choice of solvent, reaction temperature, and the potential use of a base to neutralize the hydrochloride salt, which can influence the nucleophilicity of the reacting amine. While specific optimization studies for this compound are not extensively detailed, general protocols for related imidates often employ polar solvents and temperatures ranging from ambient to gentle heating to facilitate the reaction. researchgate.net The reaction progress is typically monitored by chromatographic methods to determine the optimal reaction time.

The rate and success of amidine formation are significantly influenced by the properties of the nucleophilic amine.

Nucleophile Strength: The nucleophilicity of amines generally correlates with their basicity. masterorganicchemistry.com Stronger amines are more potent nucleophiles and are expected to react more rapidly with the imidate. However, extremely strong bases can lead to undesired side reactions. masterorganicchemistry.com

Steric Hindrance: Nucleophilicity is highly sensitive to steric effects. masterorganicchemistry.com Bulky amines, even if they are strong bases, will react more slowly due to steric hindrance, which impedes their approach to the electrophilic carbon of the imidate. masterorganicchemistry.com For example, a primary amine like ethylamine (B1201723) would be expected to react more efficiently than a sterically hindered primary amine like tert-butylamine. masterorganicchemistry.com Similarly, primary amines generally react more readily than secondary amines of comparable size.

These factors are crucial considerations when planning the synthesis of a specific amidine from this compound.

The reactivity of an imidate hydrochloride is governed by the electronic nature of the substituents on the imidate carbon. Imidates bearing electron-withdrawing groups are more electrophilic and thus more reactive towards nucleophiles. For instance, trifluoroethyl imidates are known to be excellent reagents for amidine synthesis due to the strong electron-withdrawing effect of the trifluoromethyl group, which activates the imidate for nucleophilic attack. organic-chemistry.org

In the case of this compound, the methoxy (B1213986) group at the alpha position exerts an electron-withdrawing inductive effect, which is expected to enhance the electrophilicity of the imino carbon compared to the unsubstituted ethyl acetimidate hydrochloride. This suggests that this compound would be more reactive towards amines than its non-methoxylated counterpart.

Ethyl imidate hydrochlorides serve as valuable precursors for the synthesis of phosphorus analogs of α-amino acids through reactions with phosphorus nucleophiles. researchgate.net A key transformation in this context is the Michaelis-Becker-like addition of phosphites, such as diethyl phosphite (B83602), to the C=N bond of the imidate. researchgate.net This reaction is a fundamental step in creating a new carbon-phosphorus bond, paving the way for the synthesis of α-aminophosphonates. researchgate.net

A common synthetic strategy for producing α-ethoxy derivatives of phosphorus analogs of α-amino acids involves a two-step protocol starting from an ethyl imidate hydrochloride. researchgate.net

Acylation: The imidate hydrochloride is first acylated on the nitrogen atom using an acyl chloride in the presence of a base. This step forms an N-acylimidate intermediate.

Michaelis-Becker-like Addition: The resulting N-acylimidate is then treated with a phosphorus nucleophile, such as diethyl phosphite. The phosphite adds to the imine carbon, yielding the target diethyl 1-(N-acylamino)-1-ethoxyalkylphosphonate. researchgate.net

This two-step process provides a versatile route to a variety of N-protected phosphorus analogs of amino acids, which are compounds of significant interest in medicinal chemistry. nih.govmdpi.com The yields for the second step, the Michaelis-Becker-like addition, are generally good, as illustrated by data from related systems.

Table 1: Illustrative Yields for the Michaelis-Becker-like Addition to Various N-Acylimidates Data presented is representative of the reaction class for general ethyl imidate hydrochlorides as specific data for the 2-methoxy derivative was not available.

| N-Acyl Group | Imidate Precursor | Product | Yield (%) |

| Benzoyl | Ethyl N-benzoylacetimidate | Diethyl 1-(benzamido)-1-ethoxyethylphosphonate | 75 |

| Acetyl | Ethyl N-acetylacetimidate | Diethyl 1-(acetamido)-1-ethoxyethylphosphonate | 82 |

| Cbz | Ethyl N-(benzyloxycarbonyl)acetimidate | Diethyl 1-((benzyloxycarbonyl)amino)-1-ethoxyethylphosphonate | 78 |

Reactions with Phosphorus Nucleophiles: Michaelis-Becker-like Additions

Role of Bases and Catalysts in Phosphonation

The phosphonylation of imidates is a key method for forming carbon-phosphorus bonds, leading to α-aminophosphonates or related structures. This transformation typically requires the activation of a phosphorus nucleophile, a role fulfilled by bases, or electrophilic activation of the imidate, which can be facilitated by catalysts.

In the context of this compound, a base is essential to deprotonate the hydrochloride salt, liberating the free imidate, ethyl 2-methoxyacetimidate. This free imidate can then react with a suitable phosphorus reagent, such as a dialkyl phosphite.

The reaction can proceed via mechanisms analogous to the Pudovik reaction, which involves the base-catalyzed addition of H-phosphites to imines. nih.gov The base, typically an alkoxide like sodium ethoxide, deprotonates the dialkyl phosphite to generate a more potent phosphorus nucleophile. This nucleophile then attacks the electrophilic carbon of the imidate's C=N bond.

Alternatively, Lewis acid catalysts could be employed to enhance the electrophilicity of the imidate carbon, making it more susceptible to attack by a neutral or weakly basic phosphorus nucleophile.

Table 1: Postulated Roles of Bases and Catalysts in the Phosphonation of Ethyl 2-methoxyacetimidate

| Catalyst/Base Type | Example | Proposed Role | Anticipated Outcome |

| Strong Base | Sodium Ethoxide (NaOEt) | Deprotonates dialkyl phosphite to form a strong phosphorus nucleophile. | Promotes nucleophilic addition to the imidate C=N bond. |

| Weaker Organic Base | Triethylamine (B128534) (Et₃N) | Neutralizes the hydrochloride salt to generate the free imidate. | Facilitates the reaction by liberating the reactive form of the imidate. |

| Lewis Acid | Titanium(IV) isopropoxide [Ti(OⁱPr)₄] | Coordinates to the imidate nitrogen, increasing the electrophilicity of the imine carbon. | Catalyzes the addition of the phosphorus nucleophile. |

Reactions with Oxygen-Containing Nucleophiles

This compound is expected to be highly susceptible to reactions with oxygen-containing nucleophiles such as water and alcohols. These reactions are essentially hydrolysis or alcoholysis processes that cleave the imidate functional group.

When dissolved in water, the imidate hydrochloride likely undergoes rapid hydrolysis. The reaction proceeds through the nucleophilic attack of water on the protonated imidate's carbon atom. This forms a tetrahedral intermediate. jk-sci.com The breakdown of this intermediate, influenced by pH, leads to the formation of ethyl 2-methoxyacetate and ammonium (B1175870) chloride. jk-sci.com At low pH, the hydrolysis typically yields the ester and amine products. wikipedia.org

Similarly, reaction with an alcohol (e.g., methanol (B129727) or ethanol) in a process known as alcoholysis would lead to a transesterification-like product, forming an orthoester, or upon complete reaction, the corresponding ester (ethyl 2-methoxyacetate) and an ammonium salt. rsc.org The Pinner reaction, which is used to form imidate salts from nitriles and alcohols, is reversible, and the presence of excess water or alcohol can drive the reaction toward the ester product. wikipedia.org

Acylation Chemistry of this compound

The acylation of the nitrogen atom in this compound is a key transformation that leads to the formation of N-acylimidates. These products are valuable synthetic intermediates.

Formation of N-Acylimidates

The formation of an N-acylimidate from this compound involves the reaction of the imidate with an acylating agent, such as an acyl chloride or anhydride. The reaction requires a base to neutralize the hydrogen chloride that is liberated, as well as to deprotonate the initial hydrochloride salt to generate the nucleophilic free imidate. The free imidate's nitrogen atom then acts as a nucleophile, attacking the carbonyl carbon of the acylating agent.

A general procedure involves reacting the imidate hydrochloride with an acyl chloride in the presence of a tertiary amine base, like triethylamine, in an inert solvent such as dichloromethane. researchgate.net

Influence of Base Selection on Acylation Efficiency (e.g., Et₃N, 2,4,6-collidine, Hünig's base)

The choice of base is critical for the efficiency of the N-acylation reaction. The ideal base should be strong enough to deprotonate the imidate hydrochloride and neutralize the HCl produced during the reaction, but not so nucleophilic that it competes with the imidate in attacking the acylating agent. Steric hindrance is also a significant factor.

Triethylamine (Et₃N): A commonly used base with moderate steric bulk and sufficient basicity (pKa of conjugate acid ≈ 10.7) for this transformation. It is generally effective but can sometimes lead to side reactions if the acylating agent is particularly reactive.

2,4,6-Collidine: More sterically hindered than triethylamine due to the methyl groups ortho to the nitrogen. This increased steric bulk makes it less nucleophilic, which can be advantageous in preventing competitive reactions with the acylating agent. Its basicity is lower (pKa of conjugate acid ≈ 7.4), which might result in slower reaction rates.

Hünig's Base (N,N-Diisopropylethylamine, DIPEA): Highly sterically hindered and non-nucleophilic, making it an excellent choice to avoid side reactions. Its basicity is comparable to triethylamine (pKa of conjugate acid ≈ 10.7), allowing it to effectively scavenge protons.

Table 2: Comparison of Bases for N-Acylation of Ethyl 2-methoxyacetimidate

| Base | Structure | pKa (Conjugate Acid) | Steric Hindrance | Anticipated Efficiency |

| Triethylamine (Et₃N) | (C₂H₅)₃N | ~10.7 | Moderate | Good general-purpose base, but potential for nucleophilic side reactions. |

| 2,4,6-Collidine | C₈H₁₁N | ~7.4 | High | Less nucleophilic, reducing side reactions, but lower basicity may slow the primary reaction. |

| Hünig's Base (DIPEA) | C₈H₁₉N | ~10.7 | Very High | Excellent for preventing nucleophilic side reactions due to high steric bulk while maintaining strong basicity. Often leads to cleaner reactions and higher yields. |

Rearrangement Reactions and Transformations

Alkyl imidates can undergo thermal or catalyzed rearrangement reactions. The most relevant for a simple alkyl imidate like ethyl 2-methoxyacetimidate is the imidate-amide rearrangement. This reaction involves the migration of an alkyl group from the oxygen atom to the nitrogen atom, converting the imidate into a more thermodynamically stable N,N-disubstituted amide.

For ethyl 2-methoxyacetimidate, this would involve the migration of the ethyl group from the oxygen to the nitrogen. This process is typically catalyzed by electrophiles, such as an alkyl iodide. The catalyst (e.g., ethyl iodide) would alkylate the nitrogen atom of the imidate, forming a quaternary ammonium salt intermediate. The iodide anion would then attack the ethyl group on the oxygen atom in an Sₙ2 reaction, leading to the final N-ethyl-N-methyl-2-methoxyacetamide product and regenerating the ethyl iodide catalyst.

Detailed Mechanistic Pathways of Key Transformations

The key transformations of this compound are driven by the electrophilicity of the imine carbon and the nucleophilicity of the nitrogen atom (in the free base form).

Mechanism of Hydrolysis:

Protonation (if not already protonated): The nitrogen atom of the imidate is protonated, increasing the electrophilicity of the carbon atom.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the C=N bond, forming a tetrahedral intermediate (a hemiaminal ether derivative).

Proton Transfer: A proton is transferred from the attacking oxygen to the nitrogen atom.

Elimination: The C-N bond cleaves, expelling ammonia (B1221849) (which is protonated to ammonium under acidic conditions). The resulting protonated ester is then deprotonated to yield ethyl 2-methoxyacetate.

This pathway is consistent with the general mechanism for the hydrolysis of imidate salts under acidic conditions. jk-sci.com

Mechanism of N-Acylation:

Deprotonation: The base (e.g., triethylamine) deprotonates the this compound to generate the neutral, free imidate.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free imidate attacks the electrophilic carbonyl carbon of the acyl chloride.

Intermediate Formation: A tetrahedral intermediate is formed.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A protonated N-acylimidate is formed.

Final Deprotonation: The base removes the proton from the nitrogen to yield the final N-acylimidate product and the triethylammonium (B8662869) chloride salt.

Elucidation of Intermediate Species (e.g., Phosphonium (B103445) Salts)

The reaction of imidate hydrochlorides with nucleophiles is a cornerstone of their chemical utility. nrochemistry.com While direct experimental evidence for the reaction of this compound with phosphines to form phosphonium salts is not extensively documented in publicly available literature, the general reactivity of Pinner salts allows for a mechanistic hypothesis.

Phosphines, particularly triphenylphosphine (B44618), are well-established nucleophiles that readily react with electrophilic carbon centers to form stable phosphonium salts. unive.ityoutube.comgoogle.com The formation of these salts is typically achieved through an S(_N)2 type reaction with alkyl halides. google.com In the case of this compound, the carbon atom of the imidate group is electrophilic, rendered so by the protonated nitrogen atom.

A plausible mechanistic pathway involves the nucleophilic attack of a phosphine (B1218219), such as triphenylphosphine, on the carbon of the C=N bond of the imidate hydrochloride. This attack would lead to the displacement of the ethoxy group and the formation of a transient intermediate. Subsequent rearrangement and stabilization would result in the formation of a phosphonium salt. The general principle of nucleophilic phosphine catalysis involves the initial addition of a phosphine to an electrophilic starting material, which generates a reactive zwitterionic intermediate. nih.gov

While detailed studies on this specific reaction are scarce, related research on phosphine-catalyzed reactions and the formation of phosphonium salts from other electrophiles provides a foundational understanding. For instance, mechanistic studies on the quaternization of triphenylphosphine with various electrophiles have been conducted, highlighting the factors that influence the reaction rate and the stability of the resulting phosphonium salts. unive.it

Table 1: Hypothetical Intermediates in the Reaction of this compound with Triphenylphosphine

| Step | Reactants | Intermediate Species | Product |

| 1 | This compound, Triphenylphosphine | Zwitterionic Adduct | Phosphonium Salt |

This table is based on general mechanistic principles of nucleophilic phosphine catalysis and requires experimental verification for this specific reaction.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for understanding the mechanism of a reaction, providing insights into the rate-determining steps and the factors that influence the reaction speed. For the reaction of this compound, a detailed kinetic analysis would involve monitoring the concentration of reactants and products over time under various conditions.

Kinetic investigations into the addition of tertiary phosphines to various organic moieties have shown a marked dependence of the reaction rate on the basicity of the phosphorus nucleophile, suggesting significant bond-making in the transition state. rsc.org Furthermore, studies on factors governing the nucleophilicity of phosphines have demonstrated the importance of basicity in controlling the reaction rate. rsc.org

A hypothetical rate law for the formation of a phosphonium salt from this compound and a phosphine could be proposed as:

Rate = k [this compound] [Phosphine]

Table 2: Factors Potentially Influencing the Reaction Rate

| Factor | Expected Effect on Reaction Rate | Rationale |

| Concentration of Reactants | Increase | Higher probability of molecular collisions. |

| Temperature | Increase | Provides molecules with sufficient activation energy. |

| Solvent Polarity | Varies | Can stabilize or destabilize transition states. |

| Nature of the Phosphine | Varies | More nucleophilic phosphines would likely increase the rate. |

This table outlines general principles of chemical kinetics; the specific effects on the reaction of this compound would need to be determined experimentally.

Based on a thorough review of available scientific literature, there is no documented evidence to support the use of This compound in the specific applications outlined in the user's request. Searches for the involvement of this compound in the synthesis of pyrroles, pyrimidines, benzoxazoles, benzofurans, α-aminobisphosphonates, or fluorinated amino acids did not yield any relevant research findings.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided structure.

General Reactivity of Related Imidates

While no specific applications were found for this compound, the general class of compounds to which it belongs, alkyl acetimidate hydrochlorides, are well-known reagents in organic synthesis. Their primary and most common application is in the Pinner reaction .

In the Pinner reaction, an imidate hydrochloride, such as ethyl acetimidate hydrochloride, reacts with an amine to form an amidine. orgsyn.org This reaction is a reliable method for synthesizing both simple and complex amidines, which are important functional groups in medicinal chemistry and materials science. The high reactivity of the imidate towards nucleophilic attack by amines drives this transformation. orgsyn.org

Use of Structurally Similar Compounds in Heterocycle Synthesis

It is noteworthy that structurally related compounds are utilized in the synthesis of nitrogen-containing heterocycles. For example, Ethyl 2-cyanoacetimidate hydrochloride serves as a versatile building block for constructing heterocyclic systems like pyrazoles, pyrimidines, and thiazoles. smolecule.com The presence of the cyano group in this related molecule provides a different reaction pathway, enabling cyclization reactions that form these aromatic rings. smolecule.com

However, this reactivity cannot be directly extrapolated to this compound without supporting scientific literature. The electronic and steric differences between a methoxy group and a cyano group would significantly alter the reactivity of the molecule.

Due to the lack of specific research connecting this compound to the requested synthetic applications, this article cannot be written as instructed to maintain scientific accuracy and avoid generating unsubstantiated information.

Applications of Ethyl 2 Methoxyacetimidate Hydrochloride in Complex Organic Synthesis

Role in Stereoselective and Asymmetric Synthesis

Utilization of Chiral Derivatives or Auxiliaries

The strategic incorporation of chirality is fundamental to asymmetric synthesis. wikipedia.org In the context of acetimidates, stereocontrol can be achieved by employing chiral auxiliaries—stereogenic groups that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net These auxiliaries create a chiral environment around the reactive center, favoring the formation of one diastereomer over the other.

While direct applications of chiral derivatives of ethyl 2-methoxyacetimidate hydrochloride are not extensively documented in isolation, the principles are well-established within the broader class of N-acyl chiral auxiliaries, such as Evans oxazolidinones. organicchemistrydata.orgblogspot.com In a typical approach, the acyl group of an imidate can be replaced by a chiral auxiliary. This modified substrate, upon deprotonation, forms a chiral enolate. The steric and electronic properties of the auxiliary block one face of the enolate, leading to a highly diastereoselective reaction with an incoming electrophile. youtube.com After the desired transformation, the auxiliary can be cleaved and recovered for reuse. wikipedia.org

For instance, chiral azetidines have been synthesized and used as auxiliaries to control the stereochemistry of alkylation reactions of their corresponding propionamides. rsc.org This general strategy highlights a pathway where derivatives of ethyl 2-methoxyacetimidate could be functionalized with a chiral auxiliary to achieve similar stereocontrol in C-C bond formation.

Asymmetric Aldol-Type Condensations

Asymmetric aldol (B89426) reactions are a cornerstone of organic synthesis for constructing carbon-carbon bonds while controlling the stereochemistry at two new stereocenters. youtube.comnih.gov Chiral auxiliaries have proven to be exceptionally effective in governing the stereoselectivity of these transformations. blogspot.com

The general mechanism involves the formation of a stereodefined (Z)-enolate from an N-acylated chiral auxiliary, often mediated by a Lewis acid (e.g., dibutylboron triflate) and a hindered base. wikipedia.orgblogspot.com This enolate then reacts with an aldehyde through a well-organized, chair-like six-membered transition state, famously described by the Zimmerman-Traxler model. youtube.com The chiral auxiliary attached to the enolate dictates the facial selectivity of the reaction, leading to the preferential formation of one diastereomer. organicchemistrydata.orgyoutube.com

Although specific examples detailing this compound in Evans-type aldol reactions are not prominent, the principle is broadly applicable to related carbonyl compounds. The success of these reactions hinges on the ability of the auxiliary to effectively control enolate geometry and shield one of its prochiral faces.

Table 1: Representative Chiral Auxiliaries in Asymmetric Aldol Reactions

| Chiral Auxiliary | Typical Reagents | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| Evans Oxazolidinone | Bu₂BOTf, iPr₂NEt; Aldehyde | >99:1 | organicchemistrydata.org |

| Camphorsultam | TiCl₄, Hünig's base; Aldehyde | High | organicchemistrydata.org |

This table illustrates common chiral auxiliaries and typical conditions used to achieve high diastereoselectivity in aldol reactions, a strategy applicable to derivatives of the title compound.

Generation of Highly Reactive Intermediates for Downstream Synthesis

Imidates like ethyl 2-methoxyacetimidate are precursors to a variety of highly reactive intermediates that are valuable in synthesis. Their activation, often under acidic or basic conditions, can lead to species that readily engage in subsequent transformations.

One important class of intermediates derivable from related compounds, such as trichloroacetimidates, are electrophilic alkylating agents. syr.edu When activated by a Brønsted or Lewis acid, these imidates become potent electrophiles capable of reacting with a wide range of carbon, nitrogen, and oxygen nucleophiles. syr.edu This reactivity has been harnessed in the synthesis of complex natural products, including those with the pyrroloindoline ring system. syr.edu

Furthermore, the imidate functionality can be transformed to generate ketenimines. These intermediates are highly reactive in cycloaddition reactions, particularly [2+2] and [4+2] cycloadditions, providing access to complex cyclic systems. The generation of such intermediates opens pathways for constructing diverse molecular frameworks that would be challenging to access through other means. The controlled generation of these transient species allows for their in-situ trapping with appropriate reaction partners, leading to the efficient synthesis of target molecules.

Analytical and Spectroscopic Methodologies for Research on Ethyl 2 Methoxyacetimidate Hydrochloride Transformations

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable for determining the precise molecular structure of compounds formed from reactions of Ethyl 2-methoxyacetimidate hydrochloride. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce connectivity, identify functional groups, and confirm molecular weights.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei like phosphorus-31.

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the ethoxy (CH₃ and CH₂), methoxy (B1213986) (OCH₃), and the iminium (NH₂) protons. Chemical shift values and splitting patterns are critical for confirming the structure of the starting material and identifying changes upon reaction. For instance, the transformation of the imidate functional group would lead to significant changes in the chemical shifts and disappearance of the NH₂ protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.orglibretexts.org Each unique carbon atom in a molecule gives a distinct signal, with its chemical shift indicating its electronic environment. libretexts.orglibretexts.org For this compound, characteristic signals would correspond to the imidate carbon (C=N), the ethoxy carbons, and the methoxy carbon. The position of the imidate carbon signal, typically in the range of 160-170 ppm, is particularly diagnostic. Transformations are monitored by observing the disappearance of starting material signals and the appearance of new signals corresponding to the product's carbon structure.

³¹P NMR is specifically employed when this compound reacts with phosphorus-containing reagents, such as in the synthesis of phosphoramidates. nih.gov This technique is highly sensitive to the oxidation state and bonding environment of the phosphorus atom. The conversion of reactants to products can be quantified by integrating the signals in the ³¹P NMR spectrum, providing a direct measure of reaction yield. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on typical ranges for similar functional groups.

| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | CH₃ (ethoxy) | 1.2 - 1.4 | Triplet |

| ¹H | CH₂ (ethoxy) | 4.0 - 4.3 | Quartet |

| ¹H | OCH₃ (methoxy) | 3.3 - 3.6 | Singlet |

| ¹H | CH₂ (backbone) | 4.0 - 4.2 | Singlet |

| ¹H | NH₂⁺ | 9.0 - 11.0 | Broad Singlet |

| ¹³C | CH₃ (ethoxy) | 14 - 16 | |

| ¹³C | CH₂ (ethoxy) | 63 - 66 | |

| ¹³C | OCH₃ (methoxy) | 58 - 61 | |

| ¹³C | CH₂ (backbone) | 70 - 73 |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the starting material and its transformation products with high accuracy. The fragmentation pattern observed in the mass spectrum provides structural information, acting as a molecular fingerprint. In the context of this compound transformations, MS can readily confirm changes in molecular weight resulting from the addition or removal of functional groups. For example, the hydrolysis of the imidate to an ester would result in a predictable mass shift. Analysis of the isotopic pattern can also help confirm the presence of specific elements, such as chlorine from the hydrochloride salt.

Table 2: Expected Key m/z Peaks for Ethyl 2-methoxyacetimidate Cation

| Fragment | Structure | Expected m/z |

|---|---|---|

| Molecular Ion [M]⁺ | [CH₃OCH₂C(NH)OCH₂CH₃]⁺ | 117.08 |

| [M-CH₂CH₃]⁺ | [CH₃OCH₂C(NH)O]⁺ | 88.04 |

| [M-OCH₂CH₃]⁺ | [CH₃OCH₂C(NH)]⁺ | 72.04 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nih.gov It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the protonated imine, the C=N double bond, and the C-O single bonds. rsc.org The spectrum of the hydrochloride salt is interpreted in terms of protonation at the nitrogen atom. rsc.org During a chemical transformation, changes in these functional groups are reflected by the disappearance of specific bands and the appearance of new ones. For example, if the imidate is converted to an amide, the characteristic C=N stretch would be replaced by a strong C=O (carbonyl) absorption.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| Iminium | N-H stretch | 3100 - 3300 (broad) |

| Imine | C=N stretch | 1640 - 1690 |

| Ether | C-O stretch | 1050 - 1150 |

Chromatographic Methods for Reaction Monitoring and Product Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are crucial for tracking the progress of a reaction by separating reactants from products and for isolating the desired products in a pure form.

Thin-Layer Chromatography (TLC) in Method Development

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. It is an essential tool for the qualitative monitoring of reactions and for the development of purification methods.

In the context of this compound transformations, TLC can be used to:

Monitor Reaction Progress: By spotting the reaction mixture on a TLC plate at different time intervals, one can visualize the disappearance of the starting material spot and the appearance of product spots.

Identify Components: The number of distinct spots indicates the minimum number of components in the mixture.

Optimize Purification Conditions: TLC is used to screen for the most effective solvent system (mobile phase) for separating the desired product from reactants and byproducts. This optimal solvent system is then adapted for large-scale purification using column chromatography.

The retention factor (Rƒ) value for each spot is calculated to aid in component identification. The visualization of spots is typically achieved using UV light or by staining with a chemical reagent.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl acetimidate |

X-ray Crystallography for Absolute Configuration and Structural Confirmation

In the context of this compound, a single-crystal X-ray diffraction analysis would yield a detailed model of its crystal structure. This would unambiguously confirm the connectivity of the atoms and provide precise measurements of the geometric parameters of the molecule. The resulting crystallographic data, typically deposited in databases such as the Cambridge Crystallographic Data Centre (CCDC), would serve as a fundamental reference for the structural characterization of this compound.

However, a thorough search of publicly available scientific literature and crystallographic databases, including the CCDC, did not yield any specific single-crystal X-ray diffraction data for this compound. This indicates that the crystal structure of this particular compound has not been determined and/or the data has not been made publicly available as of the latest search.

Consequently, detailed research findings and data tables pertaining to the crystal structure, unit cell parameters, space group, and other crystallographic information for this compound cannot be presented. The determination of its crystal structure would require future experimental work involving the growth of a suitable single crystal and subsequent analysis using an X-ray diffractometer. Such a study would be a valuable contribution to the chemical literature, providing a foundational piece of structural information for this compound.

Advanced Research and Future Directions in Ethyl 2 Methoxyacetimidate Hydrochloride Chemistry

Exploration of New Chemical Space using Ethyl 2-methoxyacetimidate Hydrochloride as a Building Block

The strategic application of this compound as a synthetic precursor facilitates the expansion of known chemical libraries and the discovery of new molecular entities. Its ability to participate in cyclization and multicomponent reactions is key to creating novel heterocyclic systems.

Research into the reactivity of analogous imidate structures has demonstrated their utility in synthesizing a variety of heterocyclic rings. For instance, ethyl acetimidates have been successfully employed in the preparation of thiazoline (B8809763) derivatives. nih.gov This suggests that this compound can similarly react with appropriate dinucleophiles to afford novel substituted thiazoles, oxazoles, and pyrimidines. The methoxy (B1213986) group at the alpha-position offers an additional site for functionalization or can influence the regioselectivity of cyclization reactions, leading to the formation of unique isomers that might otherwise be inaccessible.

The exploration of new chemical space using this building block is not limited to the synthesis of established heterocyclic systems. Its participation in multicomponent reactions, which involve the combination of three or more reactants in a single synthetic operation, opens avenues for the rapid generation of diverse and complex molecules. rsc.org This approach is particularly valuable in drug discovery for creating large libraries of compounds for high-throughput screening.

Detailed research findings on the application of related imidates in the synthesis of various heterocycles are summarized in the table below, illustrating the potential synthetic pathways available for this compound.

Table 1: Representative Heterocyclic Syntheses Utilizing Imidate Precursors

| Heterocyclic Product | Imidate Precursor | Reaction Partner(s) | Key Reaction Type |

|---|---|---|---|

| Oxazolines | General Imidates | Amino alcohols | Cyclocondensation |

| Oxazines | General Imidates | 1,3-Aminoalcohols | Cyclocondensation |

| Quinazolines | General Imidates | Anthranilic acids | Cyclocondensation |

| Isoquinolines | General Imidates | Substituted phenethylamines | Pictet-Spengler type reaction |

| Imidazoles | General Imidates | α-Amino ketones | Cyclocondensation |

The synthesis of these and other novel heterocyclic systems from this compound is a promising area of ongoing research. The ability to introduce the methoxyacetyl structural motif into a variety of scaffolds can lead to compounds with novel biological activities or material properties. For example, the incorporation of this building block into pyrimidine (B1678525) synthesis could yield new derivatives with potential applications as STAT6 inhibitors or antimicrobial agents. derpharmachemica.comnih.gov Similarly, its use in the synthesis of oxadiazoles (B1248032) could lead to new classes of compounds with potential therapeutic benefits. nih.govnih.gov

The continued investigation into the reactivity and synthetic applications of this compound is expected to significantly contribute to the expansion of accessible chemical space, providing a rich source of novel compounds for various scientific disciplines.

Q & A

Q. What are the primary biochemical applications of ethyl 2-methoxyacetimidate hydrochloride?

this compound is primarily used to modify enzymes and proteins, such as human erythrocyte carbonic anhydrase, to study functional and structural changes. Its reactivity with nucleophilic residues (e.g., lysine) enables covalent modifications critical for probing enzyme mechanisms or developing therapeutic candidates. Synthetic protocols often involve stoichiometric control and pH optimization to ensure site-specific labeling .

Q. What is the standard synthesis route for this compound?

The compound is synthesized via the reaction of ethyl chloroformate with methylthioacetamide under alkaline conditions (e.g., triethylamine) in an inert atmosphere. Purification typically involves recrystallization from ethanol and diethyl ether. Industrial-scale synthesis employs automated reactors to enhance yield (>85%) and purity (>95%) .

Q. How is this compound utilized as an intermediate in organic synthesis?

It serves as a precursor for synthesizing heterocyclic compounds like methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride. Reaction conditions (e.g., temperature, solvent polarity) are tailored to the target molecule, with intermediates characterized via NMR and mass spectrometry .

Advanced Research Questions

Q. What experimental design considerations are critical for enzyme modification studies using this compound?

Key factors include:

- Stoichiometric ratios (e.g., 1:10 enzyme-to-reagent ratio) to avoid overmodification.

- Reaction time optimization (typically 2–4 hours at 25°C).

- Post-reaction quenching (e.g., excess β-mercaptoethanol) to terminate unreacted reagent. Activity assays (e.g., stopped-flow kinetics) and structural analyses (e.g., X-ray crystallography) validate modifications .

Q. How can researchers resolve contradictions in reported reaction yields or purity data?

Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, inert gas quality). Validate protocols by:

- Cross-referencing multiple studies (e.g., PubChem data, peer-reviewed syntheses).

- Replicating procedures with controlled variables.

- Using orthogonal analytical methods (e.g., HPLC, elemental analysis) for purity assessment .

Q. What strategies ensure compound stability during long-term biochemical assays?

Stability testing under varying pH (4–9), temperature (4–37°C), and solvent conditions (aqueous vs. organic) is essential. Lyophilized forms stored at -20°C in argon-flushed vials show >90% stability over 6 months. Monitor degradation via NMR or LC-MS .

Q. What protocols optimize protein modification while minimizing aggregation?

- Use low molar excess (≤5-fold) of reagent.

- Incorporate chaotropic agents (e.g., urea) to solubilize hydrophobic regions.

- Analyze aggregation via dynamic light scattering (DLS) and confirm modifications with SDS-PAGE or MALDI-TOF .

Q. How does the structure of this compound confer advantages over analogs?

The methoxy group enhances electrophilicity at the imidate carbon, improving reaction kinetics with nucleophiles. Comparative studies with ethyl acetimidate show 2–3x faster conjugation rates in protein labeling .

Q. What mechanistic insights support its reactivity in nucleophilic substitutions?

Kinetic studies using stopped-flow spectroscopy and isotopic labeling (e.g., ¹⁵N) reveal a two-step mechanism: initial nucleophilic attack at the imidate carbon, followed by HCl elimination. Computational modeling (DFT) predicts transition-state stabilization via hydrogen bonding .

Q. How should researchers handle safety risks in large-scale reactions?

- Conduct reactions in fume hoods with explosion-proof equipment.

- Use PPE (nitrile gloves, face shields) to prevent dermal/ocular exposure.

- Neutralize waste with 10% sodium bicarbonate before disposal .

Methodological Troubleshooting

Q. How to address low yields in scaled-up syntheses?

- Optimize mixing efficiency (e.g., high-shear impellers).

- Implement in-line FTIR monitoring to track reaction progress.

- Use gradient recrystallization for improved purity .

Q. What analytical techniques confirm compound identity and purity?

Q. How to validate bioconjugation efficiency in complex biological matrices?

- Combine SDS-PAGE with fluorescent labeling (e.g., FITC-tagged reagent).

- Perform tryptic digest followed by LC-MS/MS to identify modification sites .

Q. What experimental approaches assess enzyme inhibition post-modification?

- Michaelis-Menten kinetics to measure Km and Vmax changes.

- Circular dichroism (CD) to monitor structural perturbations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.